molecular formula C9H18ClNO2 B1460194 Methyl 3,3-dimethylpiperidine-4-carboxylate hydrochloride CAS No. 1915004-58-8

Methyl 3,3-dimethylpiperidine-4-carboxylate hydrochloride

Cat. No.: B1460194
CAS No.: 1915004-58-8
M. Wt: 207.7 g/mol
InChI Key: DDGNULFBXWLPLT-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethylpiperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Properties

IUPAC Name

methyl 3,3-dimethylpiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2)6-10-5-4-7(9)8(11)12-3;/h7,10H,4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGNULFBXWLPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCC1C(=O)OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3-dimethylpiperidine-4-carboxylate hydrochloride typically involves the reaction of 3,3-dimethylpiperidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at room temperature. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidines, which can be further utilized in various synthetic applications.

Scientific Research Applications

Methyl 3,3-dimethylpiperidine-4-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of Methyl 3,3-dimethylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,3-dimethylpiperidine-2-carboxylate hydrochloride
  • Methyl 3,3-dimethylpiperidine-4-carboxylate
  • 3,3-Dimethylpiperidine-4-carboxylic acid

Uniqueness

Methyl 3,3-dimethylpiperidine-4-carboxylate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds.

Biological Activity

Methyl 3,3-dimethylpiperidine-4-carboxylate hydrochloride is a compound of increasing interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which is pivotal in its biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with specific functions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate enzymatic activities or receptor functions, leading to various biochemical effects.

Key Mechanisms:

  • Enzyme Modulation: The compound may inhibit or activate certain enzymes, impacting metabolic pathways.
  • Receptor Interaction: It can bind to receptors, influencing cellular signaling pathways which may affect cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Antiviral Effects: The compound has been evaluated for its ability to inhibit viral replication in vitro.
  • Cytotoxicity: Some studies have reported cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntiviralReduced viral replication
CytotoxicityInduced apoptosis in cancer cells

Case Study: Antiviral Activity

A study investigated the antiviral properties of this compound against specific viruses. The compound demonstrated significant inhibition of viral replication in cultured cells, suggesting its potential as a therapeutic agent against viral infections. Further research is needed to elucidate the exact mechanisms involved.

Case Study: Antimicrobial Properties

In another study focused on antimicrobial activity, this compound was tested against several bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, highlighting the compound's potential as an antimicrobial agent.

Future Directions in Research

Ongoing research aims to further explore the biological mechanisms underlying the activity of this compound. Specific areas of interest include:

  • Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the chemical structure affect biological activity.
  • In Vivo Studies: Conducting animal studies to assess efficacy and safety profiles.
  • Pharmacokinetics: Understanding absorption, distribution, metabolism, and excretion (ADME) characteristics to inform potential clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,3-dimethylpiperidine-4-carboxylate hydrochloride
Reactant of Route 2
Methyl 3,3-dimethylpiperidine-4-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.